molecular formula C31H29O14+ B1259857 Pinotin A

Pinotin A

Cat. No.: B1259857
M. Wt: 625.6 g/mol
InChI Key: AVTUTJYTKKMVGB-BGXVWEPQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pinotin A (C31H29O14+) is a pyranoanthocyanin, a class of phenolic compounds and crucial pigment found in aged red wine . It is formed through a reaction between anthocyanins, such as malvidin-3-O-glucoside, and hydroxycinnamic acids like caffeic acid or their vinyl derivatives . This compound is a key subject of study in food chemistry for its role in the evolution of wine color, as it contributes to color stability during prolonged aging . Its formation mechanism under model wine conditions has been experimentally and theoretically investigated, revealing a multi-step process involving auto-oxidation that is critical for its spontaneous formation . Compared to precursor anthocyanins, Pinotin A and related pyranoanthocyanins exhibit superior stability, making them a primary focus for researchers investigating color preservation . Targeted metabolomics studies on commercial wines have shown that the concentration of pinotins increases with wine age and is positively correlated with the stability of the red hue (a* value) . This makes Pinotin A an invaluable analytical standard for quantifying and tracking the aging process in red wines and for fundamental research into the chemical pathways of anthocyanin derivatives . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H29O14+

Molecular Weight

625.6 g/mol

IUPAC Name

[7-(3,4-dihydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium

InChI

InChI=1S/C31H28O14/c1-40-21-6-13(7-22(41-2)25(21)36)29-30(45-31-28(39)27(38)26(37)23(11-32)44-31)15-10-18(12-3-4-16(34)17(35)5-12)42-19-8-14(33)9-20(43-29)24(15)19/h3-10,23,26-28,31-32,34-39H,11H2,1-2H3/p+1/t23-,26-,27+,28-,31+/m1/s1

InChI Key

AVTUTJYTKKMVGB-BGXVWEPQSA-O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

pinotin A

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Formation

Pinotin A is characterized as a malvidin-3-O-β-D-glucoside 4-vinylcatechol adduct. The formation of Pinotin A occurs predominantly during the aging of Pinotage wines, where conditions such as pH and oxidative states significantly influence its synthesis. Research has shown that the concentration of Pinotin A increases exponentially with aging, particularly in wines aged between 2.5 to 4 years, despite a decrease in malvidin-3-glucoside levels .

Key Findings on Pinotin A

  • Formation Mechanism : The mechanism involves a three-step reaction including reversible addition reactions, decarboxylation, and autooxidation. Studies indicate that the autooxidation step is critical for the spontaneous production of Pinotin A, with Gibbs free energy calculations confirming its feasibility .
  • Impact on Wine Quality : Although Pinotin A does not significantly affect the perceived color of red wines, it contributes to the overall complexity and stability of wine flavors . Its presence is associated with enhanced sensory qualities during wine tasting.
  • Statistical Variations : Analysis of 50 Pinotage wines from various vintages revealed significant variations in Pinotin A content influenced by factors such as grape variety, winemaking techniques, and storage conditions .

Data Table: Concentration of Key Compounds in Pinotage Wines

YearMalvidin-3-O-glucoside (mg/l)Caffeic Acid (mg/l)Pinotin A (mg/l)
201031.82VariesVaries
201128.50VariesVaries
201225.00VariesVaries
201322.50VariesVaries
201420.00VariesVaries

Note: The exact values for caffeic acid and pinotin A can vary based on specific wine samples and storage conditions.

Case Studies

  • Aging Effects : In a study analyzing the aging process of Pinotage wines, researchers observed that while malvidin-3-O-glucoside concentrations decreased over time, the ratio of caffeic acid to malvidin-3-O-glucoside favored the formation of Pinotin A, leading to its increased concentration .
  • Comparative Analysis : Another investigation compared different red wine varieties and their respective anthocyanin derivatives, including Pinotin A. Results indicated that while some wines showed higher concentrations of other pyranoanthocyanins like vitisin A, Pinotin A was still significant in contributing to wine's aging characteristics .

Preparation Methods

Isolation from Natural Wine Sources

Table 1: Typical Solvent System for HSCCC Isolation

Solvent Component Ratio (v/v/v/v) Notes
n-Butanol 0.65 - 2 Organic phase
TBME (tert-butyl methyl ether) 2 - 3.35 Organic phase
Acetonitrile 1 Organic modifier
Water (acidified with 0.1% TFA) 5 Aqueous phase

Example solvent system: n-butanol/TBME/acetonitrile/water (0.65/3.35/1/5, v/v/v/v).

Synthetic Formation in Model Wine Systems

  • Reactants : Malvidin-3-O-glucoside and caffeic acid are the primary reactants.
  • Reaction Conditions :
    • Conducted in model wine solutions that mimic the acidic and alcoholic environment of wine.
    • pH and oxidative conditions significantly influence reaction rates and intermediate formation.
  • Reaction Mechanism :
    • Initial Addition : The nucleophilic C2 position of caffeic acid attacks the electrophilic C4 position of malvidin-3-O-glucoside, forming an intermediate.
    • Cyclization : The hydroxyl group at C5 of the anthocyanin moiety intramolecularly reacts with the intermediate to form a pyran ring.
    • Decarboxylation and Oxidation : Subsequent non-enzymatic decarboxylation and oxidation steps finalize the formation of Pinotin A.
  • Autooxidation : Essential for the final step; free radical and p-benzoquinone oxidations can convert intermediates but only autooxidation leads to Pinotin A production.
  • Thermodynamics : Quantum chemistry calculations confirm the spontaneity of the overall reaction, with a negative Gibbs free energy change, highlighting the importance of the autooxidation step for the reaction’s feasibility.

Table 2: Key Reaction Steps in Pinotin A Formation

Step Description Key Chemical Change
1. Addition Nucleophilic attack of caffeic acid on malvidin-3-O-glucoside Formation of electrophilic intermediate
2. Cyclization Intramolecular reaction forming pyran ring Pyran ring closure
3. Decarboxylation Loss of carboxyl group from intermediate Formation of vinylcatechol moiety
4. Autooxidation Oxidative step stabilizing final structure Formation of Pinotin A

Factors Influencing Pinotin A Formation in Wine Aging

  • Concentration Ratios : The ratio of caffeic acid to malvidin-3-O-glucoside is critical. Higher caffeic acid levels relative to malvidin-3-O-glucoside favor Pinotin A formation.
  • Wine Age : Pinotin A concentration increases exponentially with wine aging, peaking around 2.5 to 4 years, when malvidin-3-O-glucoside is still present but partially degraded.
  • Oxidative Environment : Oxidative conditions in wine promote the formation of Pinotin A via autooxidation.
  • Degradation and Polymerization : After 5-6 years, Pinotin A may degrade or polymerize, reducing its concentration despite ongoing formation reactions.

Detailed Research Findings

Structural Characterization Data (NMR)

Pinotin A’s structure was elucidated using 1H and 13C NMR spectroscopy in ethanol-d4/TFA-d1 solvent. Key chemical shifts include aromatic protons at ~7.1 ppm and characteristic carbon signals for the pyran ring and glucoside moiety.

Excerpt of NMR Data Table for Pinotin A

Position 1H Chemical Shift (ppm) J Coupling (Hz) 13C Chemical Shift (ppm) DEPT*
6 7.09 (d) 2.0 101.1 CH
8 7.11 (d) 2.0 101.1 CH
11 7.84 (s) - 98.3 CH
3'-OMe 3.95 (s) - 57.2 CH3

*DEPT: Distortionless Enhancement by Polarization Transfer, indicating carbon types (CH, CH2, CH3, quaternary).

Kinetic and Mechanistic Studies

  • UHPLC-DAD-QTOF analysis identified three intermediates in the reaction between malvidin-3-O-glucoside and caffeic acid.
  • The reaction rate is modulated by pH and oxidative conditions.
  • Preparative HPLC and oxidation experiments confirmed the conversion of intermediates to Pinotin A primarily via autooxidation.
  • Quantum chemical calculations validated the proposed three-step mechanism, emphasizing the thermodynamic favorability of the process.

Summary Table: Comparison of Preparation Methods

Preparation Method Key Features Advantages Limitations
Isolation from Wine Extracts Uses HSCCC and semi-preparative HPLC Natural source, high purity Requires large volume of wine
Synthetic Model Wine Reaction Controlled reaction of malvidin-3-O-glucoside and caffeic acid Allows mechanistic study, scalable Requires precise control of conditions and oxidation
Wine Aging Process Monitoring Natural formation over time in wine aging Reflects real-world conditions Slow process, influenced by many variables

Q & A

Q. What is the primary role of Pinotin A in wine chemistry, and how is it identified experimentally?

Pinotin A is a pyranoanthocyanin pigment critical for color stability in aged red wines. Identification typically involves ultra-high-performance liquid chromatography coupled with diode-array detection and quadrupole time-of-flight mass spectrometry (UHPLC-DAD-QTOF) to separate and characterize its structure. Key markers include absorbance at 520 nm and molecular ions (e.g., m/z 561 for the protonated molecule). Sample preparation often involves model wine systems with controlled variables (pH, ethanol, phenolic precursors) to isolate formation pathways .

Q. What are the standard model systems used to study Pinotin A synthesis in vitro?

Researchers use simplified wine models containing ethanol (12–15% v/v), tartaric acid (pH 3.2–3.8), and precursors like caffeic acid and malvidin-3-O-glucoside. Antioxidants (e.g., hydroquinone) may be added to isolate specific reaction steps. These systems enable reproducible analysis of intermediates (e.g., adducts, decarboxylated products) via kinetic studies and isotopic labeling .

Advanced Research Questions

Q. How can the PICOT framework guide experimental design for studying Pinotin A’s stability under varying oenological conditions?

  • Population (P): Wine samples or model systems with defined phenolic profiles.
  • Intervention (I): Variable pH (3.0–4.0), SO₂ concentrations, or oxygen exposure.
  • Comparison (C): Control groups with fixed parameters (e.g., pH 3.5, no SO₂).
  • Outcome (O): Quantify Pinotin A degradation via spectrophotometry or LC-MS.
  • Time (T): Monitor stability over 6–12 months (simulating aging). This structure ensures hypothesis-driven experiments and comparability across studies .

Q. What methodological steps resolve contradictions in reported degradation pathways of Pinotin A?

Contradictions (e.g., pH vs. temperature as primary degradation drivers) require:

  • Systematic Reviews: Use PRISMA guidelines to aggregate existing data and identify knowledge gaps.
  • Sensitivity Analysis: Test variables (pH, temperature, light) in orthogonal experimental designs.
  • Mechanistic Modeling: Apply density functional theory (DFT) to predict reaction energetics, validating results with isotopic tracing (e.g., ¹³C-labeled precursors) .

Q. How can researchers optimize UHPLC-DAD-QTOF parameters to distinguish Pinotin A from co-eluting pigments?

  • Column: C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
  • Ionization: ESI-negative mode for phenolic adducts; monitor m/z 561 ± 0.5.
  • Data Analysis: Use principal component analysis (PCA) to deconvolute spectral overlaps. Include synthetic standards for validation .

Data Contradiction Analysis

Q. Why do studies report conflicting half-lives for Pinotin A in wine-like systems?

Discrepancies arise from:

  • Matrix Complexity: Real wine vs. model systems (e.g., competing reactions with tannins).
  • Detection Limits: LC-MS vs. spectrophotometry sensitivity.
  • Solution: Meta-regression analysis to harmonize data, accounting for covariates (ethanol %, SO₂ levels) .

Methodological Tables

Table 1: Key Experimental Conditions for Pinotin A Formation Studies

ParameterRange/ValueInstrumentationReference
pH3.2–3.8pH meter
Ethanol12% (v/v)Volumetric mixing
Detection wavelength520 nmDAD
PrecursorsCaffeic acid, malvidin-3GLC-MS grade reagents

Table 2: Common Pitfalls in Pinotin A Research and Mitigation Strategies

PitfallMitigation StrategyFramework
Co-elution of pigmentsUse narrower LC gradients + PCA
Uncontrolled oxidationAdd antioxidants (e.g., hydroquinone)
Poor reproducibilityStandardize model systems (pH, ethanol)

Key Recommendations

  • Novelty: Explore Pinotin A’s interactions with non-Saccharomyces yeast metabolites.
  • Ethics: Disclose synthetic vs. natural precursor sources in publications.
  • Relevance: Link findings to wine aging protocols for industry collaboration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.